3-Chloro-2-(difluoromethoxy)pyridine

Description

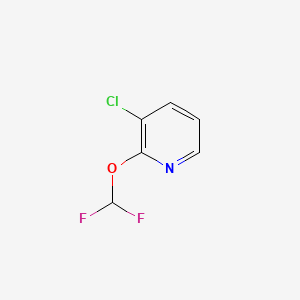

3-Chloro-2-(difluoromethoxy)pyridine (CAS 1214374-09-0) is a halogenated pyridine derivative with the molecular formula C₆H₄ClF₂NO and a molecular weight of 179.55 g/mol . The compound features a pyridine ring substituted with a chlorine atom at the 3-position and a difluoromethoxy (-OCHF₂) group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in agrochemical and pharmaceutical synthesis, particularly in herbicidal agents .

Properties

IUPAC Name |

3-chloro-2-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2NO/c7-4-2-1-3-10-5(4)11-6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGSVBFZOHJLEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728693 | |

| Record name | 3-Chloro-2-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214374-09-0 | |

| Record name | 3-Chloro-2-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(difluoromethoxy)pyridine typically involves the introduction of the difluoromethoxy group onto a chloropyridine precursor. One common method is the reaction of 3-chloropyridine with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(difluoromethoxy)pyridine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Coupling reactions: It can be involved in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound .

Scientific Research Applications

3-Chloro-2-(difluoromethoxy)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.

Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-Chloro-2-(difluoromethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table compares 3-Chloro-2-(difluoromethoxy)pyridine with five analogous pyridine derivatives:

Electronic and Reactivity Differences

- Electron-Withdrawing Effects : The difluoromethoxy group (-OCHF₂) is moderately electron-withdrawing due to fluorine’s electronegativity, activating the pyridine ring for nucleophilic substitution at the 3-chloro position. In contrast, the trifluoroethoxy group (-OCH₂CF₃) in the analog from exerts a stronger inductive effect, further polarizing the ring .

- Reactivity : The difluoromethyl (-CHF₂) analog () lacks the oxygen atom, reducing resonance stabilization and increasing susceptibility to radical reactions .

- Hydrolytic Stability: The difluoromethoxy group offers greater hydrolytic stability compared to non-fluorinated alkoxy groups (e.g., isopropoxy in ) due to fluorine’s inductive effect .

Spectroscopic and Physical Properties

Biological Activity

3-Chloro-2-(difluoromethoxy)pyridine is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the following chemical structure:

- Chemical Formula : CHClFNO

- CAS Number : 1214374-09-0

This compound contains a chloro group and a difluoromethoxy substituent, which are critical for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The difluoromethoxy group enhances lipophilicity and may influence the compound's binding affinity to target proteins. This interaction can modulate the activity of enzymes or receptors involved in different physiological processes, leading to potential therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further development in treating infections.

- Anti-inflammatory Effects : Preliminary investigations suggest anti-inflammatory potential, which could be beneficial in managing inflammatory diseases .

- Anticancer Properties : There is emerging evidence supporting its role in inhibiting cancer cell proliferation, although further studies are necessary to elucidate the underlying mechanisms .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

| Biological Activity | Observation | Source |

|---|---|---|

| Antimicrobial | Effective against various strains | |

| Anti-inflammatory | Reduces inflammation markers | |

| Anticancer | Inhibits cancer cell growth |

Case Studies

-

Antimicrobial Study :

A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent. -

Anti-inflammatory Research :

In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines in immune cells, indicating its potential utility in treating inflammatory conditions. -

Cancer Inhibition Trials :

Preliminary trials involving cancer cell lines revealed that this compound could inhibit cell proliferation by inducing apoptosis, highlighting its potential as an anticancer therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.